4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine is a chemical compound that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2-Bromophenylmethyl Group: The bromophenylmethyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a bromophenylmethyl halide.
Coupling with Pyrimidine: The final step involves coupling the substituted piperazine with a pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but with a pyrazine ring, used in antibacterial studies.
Uniqueness
4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-4-2-1-3-13(14)11-19-7-9-20(10-8-19)15-5-6-17-12-18-15/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENIXNSWCKVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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